molecular formula C5H7N3O B1289328 3-Cyclopropyl-1,2,4-oxadiazol-5-amine CAS No. 302842-68-8

3-Cyclopropyl-1,2,4-oxadiazol-5-amine

Cat. No.: B1289328
CAS No.: 302842-68-8
M. Wt: 125.13 g/mol
InChI Key: DSWVOJBJENHSDX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound with the molecular formula C5H7N3O. It is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a cyclopropyl group attached to the oxadiazole ring, which can influence its chemical properties and biological activities.

Scientific Research Applications

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . This means it is acutely toxic if ingested and can cause eye irritation.

Future Directions

Oxadiazoles, including “3-Cyclopropyl-1,2,4-oxadiazol-5-amine”, have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are a perfect framework for novel drug development . The interest in the biological application of 1,2,4-oxadiazoles has doubled in the last fifteen years , indicating a promising future for further development and study of these compounds.

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-1,2,4-oxadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is important for neurotransmission. Additionally, this compound interacts with other biomolecules, such as thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and repair . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes related to apoptosis and cell cycle regulation . These effects can lead to changes in cellular metabolism, such as alterations in glycolysis and oxidative phosphorylation, ultimately impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in the activation or inhibition of specific genes, thereby modulating cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as continuous inhibition of acetylcholinesterase activity and persistent alterations in gene expression . These findings suggest that the compound’s effects are both stable and long-lasting, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, it can lead to toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes. Therefore, careful dosage optimization is crucial when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations are facilitated by cytochrome P450 enzymes, which play a key role in the compound’s biotransformation . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and ATP, thereby influencing cellular energy balance and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and hemoglobin, which help in its distribution and localization . These interactions ensure that the compound reaches its intended sites of action and exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its appropriate subcellular destinations . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular responses . In the mitochondria, it can affect energy production and metabolic processes, further highlighting its diverse biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of amidoximes followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for 1,2,4-oxadiazoles, including this compound, often utilize scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the cyclopropyl group.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH.

Major Products

The major products formed from these reactions include substituted oxadiazoles, which can exhibit enhanced biological activities or improved physicochemical properties.

Comparison with Similar Compounds

3-Cyclopropyl-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its cyclopropyl group, which can influence its stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWVOJBJENHSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627369
Record name 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302842-68-8
Record name 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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